molecular formula C20H14F3NO2 B11105967 2-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol

2-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol

Cat. No.: B11105967
M. Wt: 357.3 g/mol
InChI Key: UXUVCQINWCTETB-UHFFFAOYSA-N
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Description

2-({[2-PHENOXY-5-(TRIFLUOROMETHYL)PHENYL]IMINO}METHYL)PHENOL is a Schiff base compound characterized by the presence of a carbon-nitrogen double bond (–CH=N–). Schiff bases are formed through the nucleophilic addition reaction between amines and aldehydes or ketones. This compound is of interest due to its stability and straightforward synthesis, making it valuable in various biological systems, chemical catalysis, medicine, and emerging technologies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-PHENOXY-5-(TRIFLUOROMETHYL)PHENYL]IMINO}METHYL)PHENOL typically involves the reaction of an amine with an aldehyde or ketone. The reaction conditions often include mild temperatures and the presence of a catalyst to facilitate the formation of the Schiff base. The specific synthetic route may vary depending on the desired purity and yield of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-({[2-PHENOXY-5-(TRIFLUOROMETHYL)PHENYL]IMINO}METHYL)PHENOL can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phenolic compounds, while reduction can regenerate the starting materials .

Scientific Research Applications

2-({[2-PHENOXY-5-(TRIFLUOROMETHYL)PHENYL]IMINO}METHYL)PHENOL has a wide range of scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of 2-({[2-PHENOXY-5-(TRIFLUOROMETHYL)PHENYL]IMINO}METHYL)PHENOL involves its interaction with molecular targets and pathways within biological systems. The compound’s Schiff base structure allows it to form strong bonds with metal ions, which can influence various biochemical processes. The specific molecular targets and pathways depend on the context of its application, such as its role as a catalyst or its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[2-PHENOXY-5-(TRIFLUOROMETHYL)PHENYL]IMINO}METHYL)PHENOL is unique due to its specific trifluoromethyl and phenoxy substituents, which impart distinct chemical and physical properties. These features make it valuable in various applications, including its use as a ligand, catalyst, and potential therapeutic agent .

Properties

Molecular Formula

C20H14F3NO2

Molecular Weight

357.3 g/mol

IUPAC Name

2-[[2-phenoxy-5-(trifluoromethyl)phenyl]iminomethyl]phenol

InChI

InChI=1S/C20H14F3NO2/c21-20(22,23)15-10-11-19(26-16-7-2-1-3-8-16)17(12-15)24-13-14-6-4-5-9-18(14)25/h1-13,25H

InChI Key

UXUVCQINWCTETB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)N=CC3=CC=CC=C3O

Origin of Product

United States

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